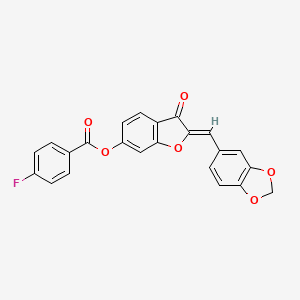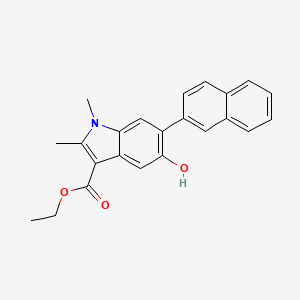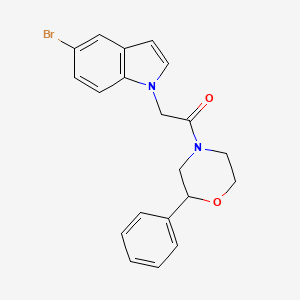![molecular formula C22H21NO2 B15107720 N-[(3,4-dimethoxyphenyl)methyl]-9H-fluoren-9-amine CAS No. 875871-86-6](/img/structure/B15107720.png)
N-[(3,4-dimethoxyphenyl)methyl]-9H-fluoren-9-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(3,4-dimethoxyphenyl)methyl]-9H-fluoren-9-amine is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a fluorenyl group attached to an amine group, which is further substituted with a 3,4-dimethoxyphenylmethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,4-dimethoxyphenyl)methyl]-9H-fluoren-9-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 9H-fluoren-9-one and 3,4-dimethoxybenzylamine.
Formation of Intermediate: The 9H-fluoren-9-one is first converted to 9H-fluoren-9-amine through a reduction reaction using a reducing agent like lithium aluminum hydride.
Substitution Reaction: The 9H-fluoren-9-amine is then reacted with 3,4-dimethoxybenzylamine in the presence of a suitable catalyst, such as palladium on carbon, under hydrogenation conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(3,4-dimethoxyphenyl)methyl]-9H-fluoren-9-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.
Applications De Recherche Scientifique
N-[(3,4-dimethoxyphenyl)methyl]-9H-fluoren-9-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials, such as polymers or dyes.
Mécanisme D'action
The mechanism of action of N-[(3,4-dimethoxyphenyl)methyl]-9H-fluoren-9-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different functional groups.
N-[(3,4-dimethoxyphenyl)methyleneamino]-4-hydroxy-benzamide: Another compound with a 3,4-dimethoxyphenyl group but different core structure.
Uniqueness
N-[(3,4-dimethoxyphenyl)methyl]-9H-fluoren-9-amine is unique due to its combination of a fluorenyl group and a 3,4-dimethoxyphenylmethyl group, which imparts specific chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
875871-86-6 |
|---|---|
Formule moléculaire |
C22H21NO2 |
Poids moléculaire |
331.4 g/mol |
Nom IUPAC |
N-[(3,4-dimethoxyphenyl)methyl]-9H-fluoren-9-amine |
InChI |
InChI=1S/C22H21NO2/c1-24-20-12-11-15(13-21(20)25-2)14-23-22-18-9-5-3-7-16(18)17-8-4-6-10-19(17)22/h3-13,22-23H,14H2,1-2H3 |
Clé InChI |
FPAWNJOJXRSCGH-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)CNC2C3=CC=CC=C3C4=CC=CC=C24)OC |
Solubilité |
31.4 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(2Z)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]propanamide](/img/structure/B15107645.png)
![N-{3-[(4-fluorophenyl)sulfonyl]-1-(furan-2-ylmethyl)-4,5-dimethyl-1H-pyrrol-2-yl}tetrahydrofuran-2-carboxamide](/img/structure/B15107660.png)
![Methyl 2-{[(4,4-dioxido-3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B15107665.png)

![N-[(2E)-3-[2-(4-fluorophenyl)ethyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenoxyacetamide](/img/structure/B15107675.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide](/img/structure/B15107684.png)
![(2-Hydroxypropyl)[(2,3,4-trichlorophenyl)sulfonyl]amine](/img/structure/B15107690.png)
![N-(1,3-benzodioxol-5-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B15107701.png)
![(2Z)-3-oxo-2-[4-(propan-2-yl)benzylidene]-2,3-dihydro-1-benzofuran-6-yl benzenesulfonate](/img/structure/B15107724.png)
![N-[(2E)-3-(1,3-benzodioxol-5-ylmethyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]benzamide](/img/structure/B15107731.png)
![N-[(4-methylphenyl)methyl]-2-(tetrazol-1-yl)benzamide](/img/structure/B15107746.png)
![3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-(5-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B15107749.png)
